molecular formula C12H11FO3 B8361736 Methyl 6-fluoro-1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate

Methyl 6-fluoro-1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate

Cat. No. B8361736
M. Wt: 222.21 g/mol
InChI Key: SGRAXXVFWYXSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-fluoro-1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate is a useful research compound. Its molecular formula is C12H11FO3 and its molecular weight is 222.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-fluoro-1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-fluoro-1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 6-fluoro-1,2,3,4-tetrahydro-1-oxo-2-naphthalenecarboxylate

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

methyl 6-fluoro-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate

InChI

InChI=1S/C12H11FO3/c1-16-12(15)10-4-2-7-6-8(13)3-5-9(7)11(10)14/h3,5-6,10H,2,4H2,1H3

InChI Key

SGRAXXVFWYXSGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1=O)C=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hexane washed sodium hydride (3.5 g of 60%, 88 mmole) was covered with 75 ml of tetrahydrofuran and 5.4 ml (64 mmole) of dimethylcarbonate was added in one portion. The solution was heated to reflux and 6-fluoro-3,4-dihydro-1(2H)-naphthlenone (7.2 g, 44 mmole) in 25 ml of tetrahydrofuran was added dropwise while maintaining reflux. After the addition was complete, the reaction was refluxed for 1.5 hours. The reaction was then cooled in an ice bath and 10% aqueous HCl solution was carefully added. The solution was diluted with ether and the aqueous phase was separated and extracted twice with ether. The combined organic phases were dried (MgSO4) and concentrated. The crude product was a pale yellow solid (9.6 g, 98% yield). 1H NMR (CDCl3) δ: 7.99 (1H, dd, J=6,8 Hz), 6.95 (2H, m) 3.83 (3H, s), 3.82 (1H, m), 2.81 (2H, m), 2.58 (2H, m). NMR complicated by signals from enol tautomer.
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
3.5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
98%

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